Product packaging for 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde(Cat. No.:CAS No. 587873-74-3)

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde

Cat. No.: B12576861
CAS No.: 587873-74-3
M. Wt: 298.3 g/mol
InChI Key: CUHIZUMAHVHTBR-UHFFFAOYSA-N
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Description

2-[4-(4-Formylphenoxy)butoxy]benzaldehyde is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O4 B12576861 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde CAS No. 587873-74-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

587873-74-3

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-[4-(4-formylphenoxy)butoxy]benzaldehyde

InChI

InChI=1S/C18H18O4/c19-13-15-7-9-17(10-8-15)21-11-3-4-12-22-18-6-2-1-5-16(18)14-20/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

CUHIZUMAHVHTBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCOC2=CC=C(C=C2)C=O

Origin of Product

United States

Contextualization Within Modern Organic Synthesis of Complex Aromatic Ethers

The synthesis of complex aromatic ethers is a cornerstone of modern organic chemistry, enabling the construction of molecules with tailored properties. The preparation of diformyl-substituted butoxy-bridged arenes typically involves a Williamson ether synthesis, a robust and widely used method for forming the ether linkage. libretexts.org This reaction involves the coupling of a phenoxide with an alkyl halide. For instance, the synthesis of a symmetric diaryl butoxy ether could be achieved by reacting a hydroxybenzaldehyde with a dibromoalkane in the presence of a base. nih.gov

A notable example is the synthesis of the triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde, which was prepared by reacting p-hydroxybenzaldehyde with 1,4-dibromobutane (B41627) in the presence of potassium carbonate in DMF. nih.gov Similarly, the related compound 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde was synthesized from salicylaldehyde (B1680747) and 1,4-butanediamine in the presence of potassium carbonate. nih.govresearchgate.net These methods highlight the versatility of the Williamson ether synthesis in accessing a variety of structurally diverse aromatic ethers. The choice of starting materials, such as substituted phenols and dihaloalkanes, allows for precise control over the final structure of the molecule. rsc.orgorganic-chemistry.org

Significance of Dual Aldehyde Functionalities in Molecular Design

The presence of two aldehyde groups is a defining feature of these molecules, imparting a high degree of reactivity and versatility. Aldehydes are well-known for their ability to participate in a wide range of chemical transformations, making them valuable functional groups in molecular design. britannica.comnih.gov

The dual aldehyde functionalities in butoxy-bridged arenes serve as key reactive sites for the construction of larger, more complex architectures. They can readily undergo condensation reactions with primary amines to form Schiff bases (imines). nih.govresearchgate.net This reactivity is fundamental to the synthesis of macrocyclic ligands, which are capable of coordinating with various metal ions. The formation of these macrocycles is often achieved through template synthesis, where the metal ion directs the cyclization reaction. researchgate.net

Furthermore, the aldehyde groups are crucial in polymer chemistry. They can act as monomers or cross-linking agents in the synthesis of polymers like polyacetals and polyimines. numberanalytics.comnumberanalytics.com The incorporation of these dialdehydes into polymer backbones can significantly influence the material's properties, such as thermal stability and mechanical strength. numberanalytics.com In the realm of materials science, these dialdehydes are employed as organic linkers for the construction of metal-organic frameworks (MOFs). bohrium.comrsc.orgcd-bioparticles.net The aldehyde groups can be post-synthetically modified within the MOF structure, allowing for the introduction of new functionalities and the tuning of the material's properties for specific applications like gas storage and catalysis. bohrium.com

Overview of Structural Isomerism Within Diaryl Butoxy Bridged Systems

Structural isomerism plays a critical role in determining the physical and chemical properties of diaryl butoxy bridged systems. The connectivity of the butoxy bridge to the aromatic rings and the position of the formyl groups on those rings give rise to a variety of isomers.

These systems can be broadly categorized as bridged bicyclic compounds, where two non-adjacent bridgehead carbons are shared between the rings. masterorganicchemistry.comslideshare.netyoutube.com The flexibility of the butoxy bridge allows for different spatial arrangements of the aromatic rings relative to each other.

The existence of polymorphs, or different crystalline forms of the same compound, is another facet of structural isomerism observed in these systems. For instance, 4-[4-(4-Formylphenoxy)butoxy]benzaldehyde has been reported to exist in both monoclinic and triclinic polymorphs. nih.gov These polymorphs exhibit different crystal packing and intermolecular interactions, which can influence properties such as solubility and melting point. nih.gov The dihedral angle between the benzaldehyde (B42025) group and the central carbon atoms of the butoxy chain differs between the two polymorphs, highlighting the conformational flexibility of these molecules. nih.gov

Computational and Theoretical Investigations of Molecular and Supramolecular Properties

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. For 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde, such studies would provide critical insights into its stability, reactivity, and electronic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Charge Distribution

The electronic properties of this compound would be elucidated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap would suggest higher reactivity. Furthermore, mapping the electron density distribution for these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. A natural bond orbital (NBO) analysis could also provide a detailed picture of charge distribution and intramolecular charge transfer interactions.

Prediction and Validation of Spectroscopic Data through Computational Modeling

Computational modeling offers a powerful tool for predicting and interpreting spectroscopic data, which can be used to validate experimentally obtained spectra or to predict the spectral features of yet-to-be-synthesized compounds.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), would be invaluable for the structural elucidation of this compound. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, researchers could predict the ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts for different low-energy conformers with experimental data, it would be possible to determine the dominant conformation in solution.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is a hypothetical representation of what computational data would look like and is not based on actual research findings.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic H (ortho) 10.3 -
Aldehydic H (para) 9.9 -
Aldehydic C (ortho) - 192.5
Aldehydic C (para) - 191.0
Aromatic C-O - 164.0, 161.0
Aromatic C-H 6.9 - 7.9 112.0 - 136.0
O-CH₂ 4.1 68.0

Theoretical Vibrational Frequency Analysis (IR/Raman Spectra)

A theoretical vibrational analysis would predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies at the optimized geometry, specific vibrational modes could be assigned to the experimentally observed absorption bands. Key vibrational modes of interest would include the C=O stretching of the aldehyde groups, the C-O-C stretching of the ether linkages, and the various C-H and C=C vibrations of the aromatic rings. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 2: Hypothetical Predicted Vibrational Frequencies (Note: This table is a hypothetical representation of what computational data would look like and is not based on actual research findings.)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
C=O Stretch (Aldehyde) 1705, 1690 Strong (IR)
C-O-C Stretch (Aryl Ether) 1250 Strong (IR)
C-O-C Stretch (Alkyl Ether) 1120 Medium (IR)
Aromatic C=C Stretch 1600, 1580 Medium (IR, Raman)

Simulation of Intermolecular Interactions and Crystal Packing Phenomena

Should this compound be a crystalline solid, computational simulations could be employed to understand its crystal packing. By analyzing the intermolecular interactions, such as hydrogen bonds (e.g., C-H···O), π-π stacking between the aromatic rings, and van der Waals forces, researchers could rationalize the observed crystal structure or predict likely packing motifs. This analysis would be crucial for understanding the material's bulk properties, such as its melting point and solubility. Computational methods like those based on periodic boundary conditions or cluster-based approaches could be used to model the extended solid-state structure and calculate the lattice energy.

Molecular Dynamics Simulations for Dynamic Behavior of Supramolecular Assemblies

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a virtual microscope to observe molecular behavior. For a flexible molecule like this compound, with its butoxy linker connecting two formylphenoxy groups, MD simulations could offer significant insights into:

Conformational Flexibility: How the molecule folds and changes shape in different solvent environments.

Self-Assembly: The processes by which individual molecules might aggregate to form dimers, oligomers, or more complex supramolecular structures.

Solvent Effects: The influence of the surrounding medium on the stability and structure of any potential assemblies.

Currently, there are no specific MD simulation studies published for this compound. Such research would be valuable for understanding its potential use in materials science or molecular recognition.

Computational Approaches to Polymorph Prediction and Stability Assessment

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Computational polymorph prediction uses energy calculations to identify possible crystal packing arrangements and rank them by stability.

For this compound, a computational study on polymorphism would involve:

Generating a set of plausible crystal structures.

Calculating the lattice energy of each predicted polymorph.

Assessing their relative thermodynamic stability.

This information is crucial for controlling the solid-state properties of a compound. However, no studies detailing polymorph prediction or stability assessment for this specific dialdehyde (B1249045) have been found in the scientific literature.

Reaction Mechanism Studies of Key Synthetic and Derivatization Pathways

Understanding the precise pathway of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry provides the tools to map out these pathways, identify key energetic barriers, and elucidate the roles of intermediates and transition states.

Identification of Transition States and Activation Energies for Condensation Reactions

The two aldehyde groups on this compound make it a prime candidate for condensation reactions (e.g., Knoevenagel, Wittig, or aldol (B89426) reactions) to create larger, more complex molecules or polymers. A computational study would typically use methods like Density Functional Theory (DFT) to:

Model the reactants, products, and potential intermediates.

Locate the transition state structure for each step of the reaction.

Calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed).

This data is essential for predicting reaction rates and understanding the factors that control the reaction's efficiency. As of now, no such computational analyses have been published for condensation reactions involving this compound.

Elucidation of Reaction Pathways and Selectivity through Computational Models

When a molecule has two identical reactive sites, like the two aldehyde groups in this compound, questions of selectivity arise. Will a reaction occur at one site or both? Can conditions be tuned to favor one outcome?

Computational models can elucidate these aspects by:

Comparing the energy profiles of different possible reaction pathways (mono-addition vs. di-addition).

Analyzing the electronic structure of intermediates to explain observed or predicted selectivity.

Simulating the effect of different reagents or catalysts on the reaction outcome.

A thorough computational investigation would provide a detailed map of the reaction landscape. Regrettably, there is no available research that applies these computational models to study the reaction pathways and selectivity of this compound.

Advanced Applications and Future Research Directions Non Biological/non Clinical Focus

Potential Role as Linkers in Covalent Organic Frameworks (COFs) and Other Porous Materials

The molecular architecture of 2-[4-(4-Formylphenoxy)butoxy]benzaldehyde , featuring two terminal aldehyde groups separated by a flexible butoxy linker and two phenoxy rings, makes it a promising candidate as a building block for the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs).

Design and Synthesis of Porous Organic Materials Incorporating Diformyl-Arenes as Building Blocks

Diformyl-arene compounds are foundational in the construction of COFs through the formation of robust covalent bonds, typically with polyamine linkers to create imine-linked frameworks. The reaction between the aldehyde groups of a molecule like This compound and the amino groups of a complementary linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) would be expected to yield a porous, crystalline polymer. The flexible butoxy chain in This compound could impart a degree of conformational adaptability to the resulting framework, potentially leading to interesting guest-uptake properties or dynamic behaviors not observed in COFs constructed from more rigid linkers.

The synthesis of related dialdehydes, such as its isomer 2-[4-(2-Formylphenoxy)butoxy]benzaldehyde , has been documented, typically involving the reaction of a hydroxybenzaldehyde with a dihaloalkane under basic conditions. nih.govresearchgate.net A similar synthetic strategy would likely be applicable for the preparation of the title compound.

Characterization of Porosity, Surface Area, and Thermal/Chemical Stability of Resulting Frameworks

Following the synthesis of a hypothetical COF from This compound , a suite of characterization techniques would be employed to determine its properties.

Property Characterization Technique Anticipated Characteristics
Porosity Gas (N₂, Ar, CO₂) sorption analysisThe flexible linker might lead to a framework with tunable porosity, potentially exhibiting "breathing" behavior in response to guest molecules. The pore size would be dictated by the geometry of the building blocks.
Surface Area Brunauer-Emmett-Teller (BET) analysis from gas sorption isothermsA high surface area would be expected, which is a key feature of COFs, making them suitable for applications in gas storage and catalysis.
Thermal Stability Thermogravimetric Analysis (TGA)The imine linkages are generally robust, and high thermal stability would be anticipated, although the flexible butoxy chain might be a point of initial thermal decomposition compared to fully aromatic frameworks.
Chemical Stability Exposure to various solvents (e.g., water, acids, bases) followed by analysis of structural integrity (e.g., by Powder X-ray Diffraction)The stability would be highly dependent on the specific linkers used. Imine-linked COFs can sometimes be susceptible to hydrolysis, and the ether linkages might be cleaved under harsh acidic or basic conditions.

Development of Advanced Sensor Technologies (e.g., Chemo-sensors for Non-Biological Analytes)

The aldehyde functional groups in This compound are reactive sites that can participate in interactions with various analytes, making the compound a potential platform for the development of chemosensors. For instance, the reaction of the aldehyde with primary amines to form Schiff bases is a well-established chemical transformation that can be monitored by spectroscopic techniques.

Research on ether-linked bis-triazole derivatives has demonstrated their application in metal sensing. rsc.org Similarly, a Schiff base derived from This compound could be designed to selectively bind to specific metal ions, leading to a measurable change in fluorescence or a colorimetric response. The flexible linker could allow the two binding sites to cooperate in chelating a single metal ion, potentially enhancing selectivity and sensitivity.

Exploration in Materials Science for Optoelectronic or Liquid Crystalline Properties (if structurally amenable)

The combination of aromatic rings and a flexible spacer in This compound is a common motif in liquid crystalline materials. The anisotropic, elongated shape of the molecule could lead to the formation of mesophases under specific temperature conditions.

The study of other calamitic (rod-shaped) molecules with similar structural features, such as those containing ester-chalcone linkages, has revealed the presence of nematic and smectic liquid crystal phases. mdpi.com The liquid crystalline behavior of materials derived from This compound would be influenced by the length and flexibility of the butoxy chain and the nature of any subsequent modifications to the aldehyde groups. The merging of 2D materials with liquid crystals is also a promising area for the development of new optoelectronic and photonic applications. rsc.org

Investigation of Catalytic Applications as Ligand Precursors or Organocatalysts

The reaction of This compound with primary diamines can lead to the formation of macrocyclic Schiff base ligands. nih.goviucr.org These "two-arm" aldehydes are valuable precursors for creating complex structures capable of coordinating with a wide range of metal ions. researchgate.net The resulting metal complexes can exhibit catalytic activity in various organic transformations. The butoxy linker would provide a specific bite angle and flexibility to the ligand, influencing the geometry and, consequently, the catalytic properties of the metal center.

Furthermore, derivatives of this compound could potentially act as organocatalysts. For example, the aldehyde groups could be transformed into other functional groups that can participate in catalytic cycles.

Development of Novel Synthetic Reagents and Building Blocks for Advanced Organic Synthesis

Beyond its potential use in polymers and materials, This compound is a versatile building block for advanced organic synthesis. The two aldehyde groups can be selectively reacted to create more complex, unsymmetrical molecules. For instance, one aldehyde could be protected while the other is transformed, followed by deprotection and reaction of the second aldehyde group.

This difunctionality allows for the construction of a variety of molecular architectures, including macrocycles, dendrimers, and complex polycyclic systems. The presence of the ether linkages also provides points for potential cleavage under specific conditions, adding another layer of synthetic utility. The synthesis of related phenoxy benzaldehyde (B42025) derivatives has been explored for various applications, highlighting the synthetic accessibility of this class of compounds. orientjchem.org

Future Outlook and Unexplored Research Avenues for Butoxy-Bridged Dialdehyde (B1249045) Scaffolds

The unique structural characteristics of this compound, featuring two aromatic aldehyde functionalities linked by a flexible butoxy bridge, position it as a highly promising building block for novel materials with tailored properties. While direct applications of this specific compound are not yet extensively documented, the broader field of aromatic dialdehydes provides a strong basis for predicting its future potential in non-biological and non-clinical domains. The future research directions are primarily centered on leveraging its distinct molecular architecture to create advanced functional materials.

One of the most promising avenues for "this compound" is in the synthesis of Porous Organic Polymers (POPs) . POPs are a class of materials known for their high surface area, tunable porosity, and excellent stability, making them suitable for a variety of applications. nih.govnih.gov The flexible butoxy linker in the subject compound is expected to impart a degree of conformational flexibility to the resulting polymer network, which can be advantageous for specific applications.

Another significant area of future research lies in the creation of novel macrocycles . The reaction of dialdehydes with diamines or other suitable linkers can lead to the formation of macrocyclic structures. These macrocycles can act as host molecules in supramolecular chemistry, with applications in sensing and catalysis. nih.gov The butoxy bridge can influence the size and shape of the macrocyclic cavity, thereby tuning its recognition and catalytic properties.

Below is a summary of potential research avenues and the projected impact of the unique structural features of butoxy-bridged dialdehyde scaffolds.

Table 1: Potential Non-Biological Applications and Research Directions

Application AreaPotential Role of this compoundUnexplored Research Avenues
Heterogeneous Catalysis Precursor for catalytically active POPs or macrocyclic catalysts.- Incorporation of catalytically active metal centers within the macrocyclic framework.- Synthesis of chiral POPs for asymmetric catalysis.- Investigation of the butoxy linker's role in substrate selectivity.
Gas Storage and Separation Building block for POPs with tailored pore sizes for selective gas adsorption (e.g., CO2 capture). nih.govnumberanalytics.com- Tuning the porosity by varying the length and flexibility of the alkoxy chain.- Post-synthetic modification of the aldehyde groups to enhance gas uptake.
Chemical Sensing Synthesis of fluorescent macrocycles or polymers for the detection of specific analytes.- Development of chemosensors for environmentally relevant ions or small molecules.- Exploring the impact of the ortho- and para-substitution on sensing selectivity.
Advanced Materials Monomer for the creation of novel polymers with unique thermal or mechanical properties.- Investigation into the liquid crystalline properties of polymers derived from this scaffold.- Development of self-healing polymers based on dynamic covalent chemistry of the aldehyde groups.

The specific substitution pattern of the formyl groups (ortho- and para- positions) on the aromatic rings is another critical factor that opens up distinct research possibilities. This asymmetry can lead to the formation of unsymmetrical macrocycles and polymers with unique recognition sites and reactivity.

Table 2: Influence of Structural Features on Material Properties

Structural FeatureExpected Influence on Material PropertiesPotential Research Focus
Flexible Butoxy Bridge - Imparts flexibility to the resulting polymer or macrocycle.- Can influence the pore size and guest accessibility in POPs.- May allow for dynamic conformational changes, useful in sensing and catalysis.- Systematic studies on the effect of varying the alkoxy chain length on material properties.- Computational modeling to predict the conformational behavior of derived structures.
Aromatic Aldehyde Groups - Highly reactive functional groups for forming imine, hydrazone, or other covalent bonds.- Can be post-synthetically modified to introduce other functionalities. nih.govnumberanalytics.com- The electron-withdrawing nature of the aldehyde group affects the reactivity of the aromatic ring. numberanalytics.com- Exploration of a wider range of condensation reactions to form novel linkages.- Development of efficient post-synthetic modification strategies for tuning material properties.
Ortho- and Para-Substitution - Leads to the formation of non-centrosymmetric macrocycles and polymers.- Creates a defined and potentially chiral binding pocket in macrocyclic structures.- Can influence the regioselectivity of reactions involving the aldehyde groups. purechemistry.org- Synthesis and characterization of stereoisomers of derived macrocycles.- Investigation of the regioselective functionalization of the two distinct aldehyde groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.